![molecular formula C26H26N2O5 B1258286 (1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)
(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-24185 is an alkaloid.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- A study by Okmanov et al. (2023) focuses on the synthesis of N-arylsulfonyl derivatives of cytisine, which are structurally related to the compound . Their work provides insight into the synthesis methods and crystal structures of similar compounds, highlighting their potential in scientific research (Okmanov et al., 2023).
Potential in Cholinesterase Inhibition
- Research by Gulcan et al. (2014) on hydroxylated 6H-benzo[c]chromen-6-one derivatives, closely related to the chemical structure , discusses their synthesis and evaluation as potential cholinesterase inhibitors. This is significant for the exploration of treatments for neurodegenerative diseases like Alzheimer's (Gulcan et al., 2014).
Chemical Transformations
- Studies by Shiotani et al. (1967) offer insights into the synthesis and transformation of diazocine derivatives, which are structurally akin to the specified compound. Such studies contribute to understanding the chemical behavior and potential applications of these compounds (Shiotani et al., 1967).
Antiproliferative Activity
- Abdel‐aziz et al. (2019) conducted research on pyridine derivatives, showing their potential antiproliferative activity. Considering the structural similarities, this opens possibilities for the research compound in cancer therapy and pharmacological studies (Abdel‐aziz et al., 2019).
Conformational Analysis
- Robins et al. (2006) explored the conformational analysis of diazocinone derivatives. Understanding the conformations of such compounds is crucial for their potential applications in drug design and molecular modeling (Robins et al., 2006).
Fluorescence Properties
- Shi et al. (2017) synthesized benzo[c]coumarin derivatives, which share a common core structure with the research compound. They investigated their fluorescence properties, indicating potential applications in sensing and imaging technologies (Shi et al., 2017).
Propiedades
Nombre del producto |
(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one |
|---|---|
Fórmula molecular |
C26H26N2O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(1S,9R)-11-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C26H26N2O5/c29-24-7-3-6-22-17-10-16(13-28(22)24)12-27(14-17)25(30)15-32-18-8-9-20-19-4-1-2-5-21(19)26(31)33-23(20)11-18/h3,6-9,11,16-17H,1-2,4-5,10,12-15H2/t16-,17+/m1/s1 |
Clave InChI |
HKBYEHNTKISRIN-SJORKVTESA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4C[C@H]5C[C@@H](C4)C6=CC=CC(=O)N6C5)OC2=O |
SMILES canónico |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5)OC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)
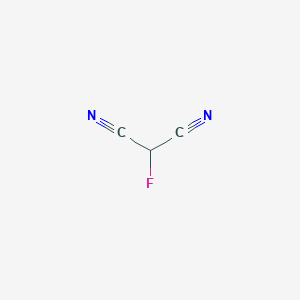

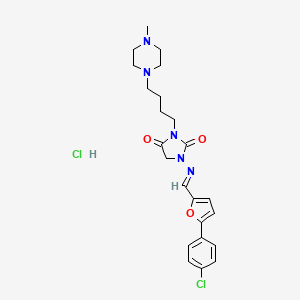
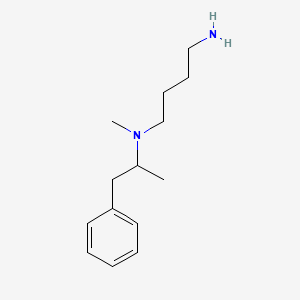
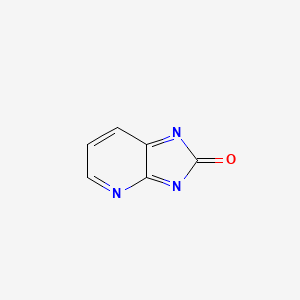

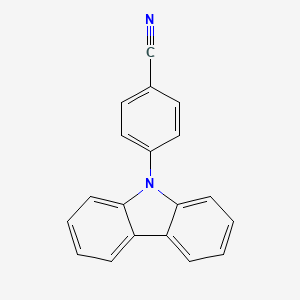
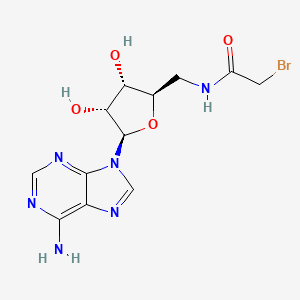
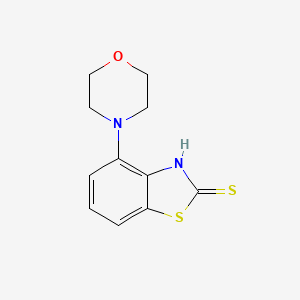
![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)

